molecular formula C17H15N3O2 B2778564 N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide CAS No. 93065-43-1

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide

Cat. No. B2778564
CAS RN: 93065-43-1
M. Wt: 293.326
InChI Key: SIYMBKNSKXIHEG-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that occurs widely in natural products and many pharmaceutical ingredients . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by various methods. One common method is the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Other synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .


Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

This compound has been used in the synthesis of different derivatives belonging to the isoindolo[2,1-a]quinoline family . The synthesis was achieved by a Claisen–Smichdt-type condensation reaction .

Antioxidant Activity

Some derivatives of this compound have been evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including this compound, have been studied for their anti-cancer and anti-proliferative activities . These compounds have shown promising results against various types of cancer cells.

Anti-Microbial Activity

Quinoxaline derivatives have also been studied for their anti-microbial properties . They have shown effectiveness against various microorganisms, making them potential candidates for the development of new antimicrobial drugs.

Anti-Convulsant Activity

Research has also been conducted on the anti-convulsant activity of quinoxaline derivatives . Anti-convulsants are medications that prevent or reduce the severity of seizures.

Anti-Tuberculosis Activity

Quinoxaline derivatives have been studied for their anti-tuberculosis activity . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.

Anti-Malarial Activity

Studies have also been conducted on the anti-malarial activity of quinoxaline derivatives . Malaria is a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito.

Anti-Leishmanial Activity

Research has been conducted on the anti-leishmanial activity of quinoxaline derivatives . Leishmaniasis is a parasitic disease that is caused by infection with Leishmania parasites, which are spread through the bite of sand flies.

Mechanism of Action

Target of Action

Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Some quinoxaline derivatives have shown good inhibition activity against infected cells . The specific interactions between this compound and its targets, leading to these inhibitory effects, require further investigation.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist activity, and anti-amoebiasis

Result of Action

Some quinoxaline derivatives have shown inhibitory action against certain cells . More research is needed to understand the specific molecular and cellular effects of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide is not clearly defined in the current literature. Environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound, and understanding these influences is crucial for drug development.

Future Directions

The development of new, simple, and efficient routes for the synthesis of quinoxaline derivatives is of interest because current methods have certain limitations arising from tedious work-ups, long reaction times, and the use of explosive reagents . The development of a practicable strategy using N-thiocyanatosuccinimide (NTS) reagent to facilitate the synthesis of new sulfur-containing compounds is still highly necessary .

properties

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYMBKNSKXIHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide

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